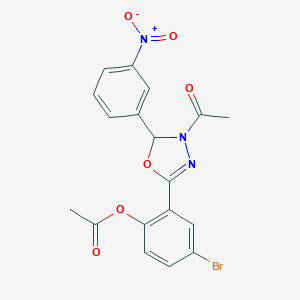
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its antitumor, antimicrobial, and anti-inflammatory activities, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the body, which help to protect against oxidative stress. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, which is beneficial for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments is its broad range of activities. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate. One of the areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to determine its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and other related disorders. Additionally, its potential use as an antimicrobial agent for the treatment of bacterial and fungal infections warrants further investigation. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a versatile compound with potential applications in various fields of scientific research. Its broad range of activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, make it a promising compound for further study. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further studies are needed to determine its efficacy and safety for various applications.
Méthodes De Synthèse
The synthesis of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the reaction of 4-bromoacetophenone, 3-nitrobenzohydrazide, and acetic anhydride in the presence of phosphoric acid as a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C18H14BrN3O6 |
|---|---|
Poids moléculaire |
448.2 g/mol |
Nom IUPAC |
[2-[3-acetyl-2-(3-nitrophenyl)-2H-1,3,4-oxadiazol-5-yl]-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H14BrN3O6/c1-10(23)21-18(12-4-3-5-14(8-12)22(25)26)28-17(20-21)15-9-13(19)6-7-16(15)27-11(2)24/h3-9,18H,1-2H3 |
Clé InChI |
MNYWFOZRZXJSCO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
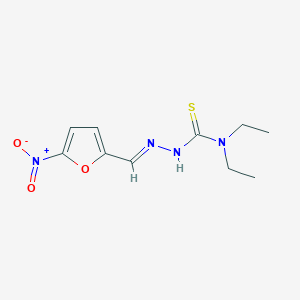
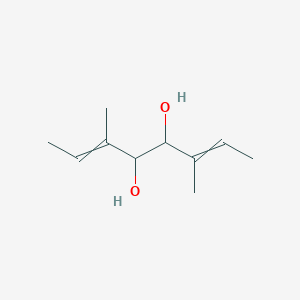
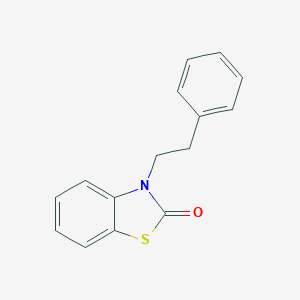
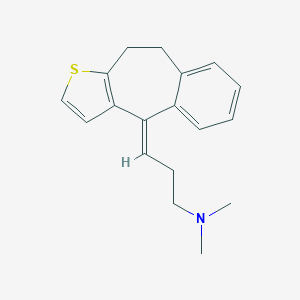
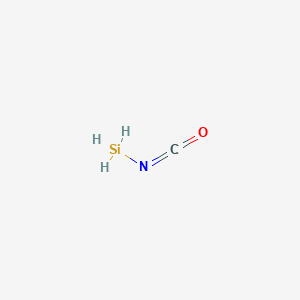
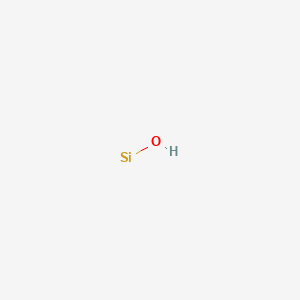



![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
